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Compound of Interest

Compound Name: 1-Phenyl-3-methylaminobutane

Cat. No.: B1617593

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)
spectroscopic analysis of 1-Phenyl-3-methylaminobutane, a compound of interest in
pharmaceutical research and drug development. This document outlines the predicted proton
(*H) and carbon-13 (*3C) NMR spectral data, experimental protocols for data acquisition, and
visual workflows to aid in structural elucidation and characterization.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for 1-Phenyl-3-
methylaminobutane, the following tables summarize the predicted *H and 3C NMR chemical
shifts, multiplicities, and coupling constants. These predictions were generated using in-silico
modeling and are cross-referenced with experimental data from structurally analogous
compounds, such as methamphetamine, to ensure a high degree of confidence.

Table 1: Predicted *H NMR Data for 1-Phenyl-3-methylaminobutane
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.2 Multiplet 5H Aromatic (CeH5s)
~2.8 Multiplet 1H CH-N

~2.6 Triplet 2H CH2-Ph

~2.4 Singlet 3H N-CHs

~1.7 Multiplet 2H CH:z

~1.1 Doublet 3H C-CHs

Table 2: Predicted 13C NMR Data for 1-Phenyl-3-methylaminobutane

Chemical Shift (8) ppm Carbon Type Assighment
~142 Quaternary Aromatic (C)
~128.5 Tertiary Aromatic (CH)
~128.3 Tertiary Aromatic (CH)
~126 Tertiary Aromatic (CH)
~55 Tertiary CH-N

~40 Secondary CH2-Ph

~38 Secondary CH2

~33 Primary N-CHs

~22 Primary C-CHs

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of 1-Phenyl-3-
methylaminobutane and the acquisition of its NMR spectra.
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Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality NMR sample of 1-Phenyl-3-methylaminobutane for *H
and 13C NMR spectroscopy.

Materials:

1-Phenyl-3-methylaminobutane (5-25 mg for *H NMR, 50-100 mg for 3C NMR)[1][2][3][4]
Deuterated chloroform (CDCIs) or other suitable deuterated solvent[1][5]

High-quality 5 mm NMR tubes[1][5]

Pasteur pipette

Small vial

Filter plug (e.qg., glass wool)

Procedure:

Weighing the Sample: Accurately weigh the desired amount of 1-Phenyl-3-
methylaminobutane in a clean, dry vial. For *H NMR, 5-25 mg is typically sufficient, while
for 13C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good
signal-to-noise ratio in a reasonable time.[1][2][4]

Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to
the vial containing the sample.[1] CDCls is a common choice for non-polar to moderately
polar organic molecules. Ensure the solvent is of high purity to avoid interfering signals.

Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is
completely dissolved. If necessary, gentle warming can be applied, but care should be taken
to avoid solvent evaporation.

Filtering the Sample: To remove any particulate matter that could degrade the quality of the
NMR spectrum, filter the solution into a clean, high-quality NMR tube.[3] This can be
achieved by passing the solution through a Pasteur pipette with a small plug of glass wool.[3]
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e Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and
contamination. Label the tube clearly with the sample identification.

Protocol 2: NMR Data Acquisition

Objective: To acquire high-resolution *H and 3C NMR spectra of the prepared 1-Phenyl-3-
methylaminobutane sample.

Instrumentation:
e A high-field NMR spectrometer (e.g., 400 MHz or higher)

1H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A range appropriate for proton spectra, typically -2 to 12 ppm.

Temperature: 298 K (25 °C).

13C NMR Acquisition Parameters (Typical):

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30).

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range appropriate for carbon spectra, typically 0 to 220 ppm.

Temperature: 298 K (25 °C).
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (for CDCls, & = 7.26 ppm
for 1H and & = 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Visualizing Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental
workflow and the logical connections between the NMR signals and the molecular structure of
1-Phenyl-3-methylaminobutane.
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Caption: Experimental workflow for NMR analysis of 1-Phenyl-3-methylaminobutane.
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Caption: Structural fragments and their corresponding predicted NMR signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. docs.chemaxon.com [docs.chemaxon.com]

e 2. hmdb.ca [hmdb.ca]

o 3. Download NMR Predict - Mestrelab [mestrelab.com]
e 4. CASPRE [caspre.ca]

e 5. Predict 1H proton NMR spectra [nmrdb.org]

« To cite this document: BenchChem. [NMR Spectroscopy of 1-Phenyl-3-methylaminobutane:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617593#nmr-spectroscopy-of-1-phenyl-3-
methylaminobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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